An In-depth Technical Guide to 1-Ethylpiperidine-2-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Ethylpiperidine-2-carboxylic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Ethylpiperidine-2-carboxylic acid, a pivotal heterocyclic building block in modern chemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and application.
Introduction: The Strategic Importance of a Versatile Scaffold
1-Ethylpiperidine-2-carboxylic acid, also known as N-ethyl pipecolic acid, belongs to the class of N-alkylated cyclic amino acids. Its structure, featuring a chiral center at the C2 position and a tertiary amine integrated within a stable piperidine ring, makes it a highly valuable and versatile scaffold.[1][2] The presence of both a carboxylic acid handle for derivatization and a basic nitrogen atom imparts unique physicochemical properties that are leveraged in organic synthesis and medicinal chemistry.[1] This compound serves as a crucial intermediate in the development of a range of bioactive molecules, including analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[1] Its strategic incorporation into larger molecules can modulate properties such as solubility, basicity (pKa), and receptor-binding interactions, making it a key component in the drug discovery toolkit.
Molecular Structure and Physicochemical Properties
The core of 1-Ethylpiperidine-2-carboxylic acid is the piperidine ring, a saturated six-membered heterocycle containing nitrogen. The ethyl group on the nitrogen atom and the carboxylic acid at the adjacent C2 position define its identity and chemical behavior.
Table 1: Physicochemical and Computed Properties
| Property | Value / Information | Source(s) |
| CAS Number | 69081-83-0 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Monoisotopic Mass | 157.11028 Da | |
| Appearance | Typically a solid at room temperature. | [3][4] |
| Melting Point | Not experimentally reported; parent L-pipecolic acid melts at 268 °C.[4] | [4] |
| Boiling Point | Predicted for 4-isomer: 262.7 °C at 760 mmHg. | |
| pKa (Predicted) | Similar to parent L-pipecolic acid: ~2.1 (acidic), ~10.4 (basic). | [5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | [6] |
| Storage | Recommended storage at 0-8°C. | [1] |
| XlogP (Predicted) | -1.2 | [7] |
The zwitterionic nature of this amino acid, coupled with the lipophilic ethyl group, provides a balanced profile essential for its role as a pharmaceutical intermediate. The hydrochloride salt is also commonly used to enhance solubility and handling.[8]
Synthesis and Purification
The most direct and logical synthesis of 1-Ethylpiperidine-2-carboxylic acid involves the N-alkylation of its readily available precursor, piperidine-2-carboxylic acid (pipecolic acid). This approach is favored for its efficiency and control over the introduction of the ethyl group.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of 1-Ethylpiperidine-2-carboxylic acid.
Experimental Protocol: Reductive Amination
This protocol describes a standard laboratory procedure for the synthesis of 1-Ethylpiperidine-2-carboxylic acid. The choice of a carbonate base and a polar aprotic solvent like DMF is crucial; it ensures sufficient solubility of the starting amino acid salt and provides an appropriate medium for an Sₙ2 reaction without competing with the nucleophile.
-
Dissolution: To a stirred solution of piperidine-2-carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF, 10 mL/g), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). The base is added in excess to deprotonate both the carboxylic acid and the secondary amine, ensuring the amine is a free nucleophile.
-
Alkylation: Add ethyl iodide (EtI, 1.2 eq) dropwise to the suspension at room temperature. An exotherm may be observed. The slight excess of the alkylating agent ensures complete conversion of the starting material.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Isolation: Redissolve the crude residue in water and adjust the pH to the isoelectric point (approx. pH 6-7) using 1M HCl. The zwitterionic product is least soluble at this pH and should precipitate.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture or by ion-exchange chromatography.
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra are not widely published, the expected features can be reliably predicted based on established principles and data from analogous structures.[9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to overlapping signals of the piperidine ring protons. Key expected signals (in D₂O) include:
-
A downfield multiplet for the proton at C2, alpha to both the nitrogen and the carbonyl group (~3.5-3.8 ppm).
-
A quartet corresponding to the methylene protons of the N-ethyl group (~3.4 ppm).
-
A complex series of multiplets for the piperidine ring protons (C3, C4, C5, C6) between ~1.5 and 3.2 ppm.
-
An upfield triplet for the methyl protons of the N-ethyl group (~1.3 ppm).
¹³C NMR Spectroscopy
The carbon spectrum provides clear, distinct signals for each carbon environment:
-
C=O: The carboxylic acid carbonyl carbon is expected in the downfield region (~175-180 ppm).
-
C2: The chiral carbon, bonded to both N and COOH, will appear around 60-65 ppm.
-
N-CH₂: The methylene carbon of the ethyl group is expected around 45-50 ppm.
-
Piperidine Ring Carbons: The remaining ring carbons (C3, C4, C5, C6) will resonate between ~20 and 55 ppm.
-
N-CH₂-CH₃: The terminal methyl carbon of the ethyl group will be the most upfield signal, around 12-15 ppm.
Caption: Structure with key predicted ¹³C NMR chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features of the carboxylic acid group.[11][12]
-
O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[11]
-
C-H Stretch: Sharp peaks superimposed on the O-H band, between ~2850 and 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹. Its position indicates a saturated carboxylic acid.[11][13]
-
C-O Stretch / O-H Bend: A medium intensity band in the fingerprint region, around 1210-1320 cm⁻¹.[11]
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion ([M]⁺) at m/z = 157 would be observed. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[14] A characteristic fragmentation for piperidine derivatives is alpha-cleavage, which would involve the loss of the ethyl group or cleavage of the ring, leading to characteristic fragment ions.[15] Electrospray ionization (ESI) would readily show the protonated molecule [M+H]⁺ at m/z = 158.[7]
Chemical Reactivity and Stability
The reactivity of 1-Ethylpiperidine-2-carboxylic acid is dictated by its two primary functional groups: the carboxylic acid and the tertiary amine.
-
Carboxylic Acid Reactions: The carboxyl group is the primary site for synthetic modification. It readily undergoes standard transformations such as esterification (with an alcohol under acidic conditions) and, most importantly, amide bond formation .[16]
-
Tertiary Amine Reactions: The nitrogen atom is basic and will be protonated under acidic conditions. It is generally unreactive towards nucleophiles but can be oxidized or participate in other specialized reactions.
-
Stability: The compound is stable under typical storage conditions (cool, dry).[1] It is not particularly sensitive to air or moisture but should be handled with care as an irritant.[17]
Amide Coupling: A Gateway to Bioactive Molecules
The most significant reaction for this building block is its coupling with primary or secondary amines to form amides. This reaction is fundamental in medicinal chemistry for linking molecular fragments.[18]
Caption: Schematic of the amide coupling reaction.
Protocol: Standard Amide Coupling
This protocol uses HATU, a common and efficient peptide coupling reagent, which minimizes racemization of the chiral center.
-
Activation: Dissolve 1-Ethylpiperidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DCM or DMF). Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.
-
Coupling: Add the desired amine (1.0-1.2 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.
Conclusion
1-Ethylpiperidine-2-carboxylic acid is a well-defined chemical entity whose value lies in its versatile structure. While detailed experimental data in the public domain is sparse, its chemical properties can be confidently inferred from its constituent functional groups and data from closely related analogues. Its straightforward synthesis and predictable reactivity, particularly in amide coupling reactions, solidify its role as a high-value building block for constructing complex molecular architectures. For researchers in drug discovery and development, a thorough understanding of this scaffold's properties is essential for the rational design of next-generation therapeutics.
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